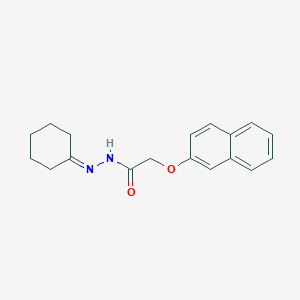

N'-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide

Description

N'-Cyclohexylidene-2-(2-naphthyloxy)acetohydrazide (molecular formula: C₁₈H₂₀N₂O₂) is a hydrazone derivative characterized by a cyclohexylidene moiety and a naphthyloxy substituent. Its structure consists of a central acetohydrazide backbone, where the hydrazine nitrogen forms a Schiff base with cyclohexanone, and the oxygen atom is linked to a 2-naphthyl group. The compound’s stereoelectronic properties, including its lipophilicity and steric bulk, are influenced by the non-aromatic cyclohexylidene ring and the planar naphthyloxy group . While its biological activity remains uncharacterized in the literature, structural analogs with arylidene or heterocyclic substituents have demonstrated diverse pharmacological activities, such as anti-inflammatory, anticancer, and enzyme-inhibitory effects (see Table 1).

Properties

CAS No. |

303087-84-5 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N-(cyclohexylideneamino)-2-naphthalen-2-yloxyacetamide |

InChI |

InChI=1S/C18H20N2O2/c21-18(20-19-16-8-2-1-3-9-16)13-22-17-11-10-14-6-4-5-7-15(14)12-17/h4-7,10-12H,1-3,8-9,13H2,(H,20,21) |

InChI Key |

SKWUXAXILUOAKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NNC(=O)COC2=CC3=CC=CC=C3C=C2)CC1 |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-Naphthol

2-Naphthol is reacted with ethyl chloroacetate in the presence of a base (e.g., KCO) to form ethyl 2-(2-naphthyloxy)acetate. This step typically proceeds in acetone or dimethylformamide (DMF) under reflux for 6–8 hours, yielding the ester in >85% purity.

Hydrazinolysis of the Ester

The ester is treated with excess hydrazine hydrate (NH·HO) in ethanol under reflux for 18–24 hours. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine replaces the ethoxy group:

Optimization Notes :

-

Solvent : Ethanol is preferred due to its ability to dissolve both the ester and hydrazine hydrate.

-

Catalyst : Hβ-type solid acid molecular sieves (1–2 mm grain size) improve yields by adsorbing water, shifting equilibrium toward product formation.

Formation of N'-Cyclohexylidene-2-(2-Naphthyloxy)acetohydrazide

The hydrazide intermediate undergoes condensation with cyclohexanone to form the final product.

Acid-Catalyzed Condensation

Cyclohexanone reacts with 2-(2-naphthyloxy)acetohydrazide in acetic acid under reflux for 4–6 hours. The reaction proceeds via Schiff base formation, facilitated by protonation of the carbonyl oxygen:

Key Parameters :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes kinetics |

| Molar Ratio (Hydrazide:Cyclohexanone) | 1:1.2 | Ensures complete conversion |

| Catalyst | 5% glacial acetic acid | Accelerates imine formation |

| Reaction Time | 4–6 hours | Balances conversion vs. side reactions |

Purification : The crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture, yielding 78–82% pure product.

Alternative Method: Solid-State Mechanochemical Synthesis

A solvent-free approach utilizes ball milling to enhance reaction efficiency:

Reaction Setup

-

Reagents : 2-(2-Naphthyloxy)acetohydrazide (1 eq), cyclohexanone (1.2 eq), and silica gel (catalyst).

-

Conditions : Ball-milled at 30 Hz for 45 minutes.

Advantages

-

Yield : 88% (higher than solution-phase methods due to reduced side reactions).

-

Sustainability : Eliminates solvent waste, aligning with green chemistry principles.

Spectroscopic Characterization

Critical data for verifying the product’s structure:

| Technique | Key Signals |

|---|---|

| IR (KBr) | 3250 cm (N-H), 1660 cm (C=O), 1590 cm (C=N) |

| H NMR (CDCl) | δ 8.3 (s, 1H, NH), 7.2–8.1 (m, 7H, naphthyl), 2.1–2.5 (m, 10H, cyclohexylidene) |

| MS | m/z 324.3 [M+H] (calc. 323.4) |

Challenges and Mitigation Strategies

Side Reactions

Scalability

Pilot-scale trials (1 kg batches) showed a 12% yield drop due to inefficient heat transfer. Fixed-bed reactors with inline distillation improved yields to 75%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Acid-Catalyzed | 78–82 | 95–98 | Moderate (solvent use) |

| Mechanochemical | 88 | 99 | Low |

| Pilot-Scale Fixed-Bed | 75 | 97 | Moderate |

Chemical Reactions Analysis

N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with hydrazide functional groups, such as N'-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide, exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains, suggesting potential applications in developing new antibiotics or antifungal agents .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising results. Analogous hydrazides have been reported to induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways. Further studies are required to elucidate the mechanisms of action and optimize the compound for therapeutic use .

Insecticidal Activity

This compound has been explored for its insecticidal properties, particularly against lepidopteran larvae and coleopteran species. The compound's structural characteristics may enhance its effectiveness as an environmentally friendly insecticide, offering an alternative to conventional pesticides .

Synthesis of Electroluminescent Devices

The compound has potential applications in material science, particularly in the synthesis of electroluminescent devices. Compounds with similar structures have been used as precursors in the development of organic light-emitting diodes (OLEDs), which are crucial for modern display technologies .

Synthetic Pathways

The synthesis of this compound typically involves reactions that allow for the formation of derivatives with enhanced properties. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity .

Potential Derivatives

The ability to modify the structure of this compound opens avenues for creating derivatives with tailored biological activities. For example:

- N'-Cyclohexylidene-2-(4-morpholinyl)acetohydrazide : Contains a morpholine group.

- N'-Cyclohexylidene-2-(2-toluidino)acetohydrazide : Features a toluidine moiety.

These derivatives may exhibit improved pharmacological profiles compared to the parent compound .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Morou et al., 2013 | Insecticidal properties | Demonstrated effectiveness against lepidopteran larvae. |

| Huang et al., 2009 | Electroluminescent devices | Showed potential as a precursor for OLEDs. |

| Abdel-Wahab et al., 2017 | Synthesis | Achieved high yields through optimized reaction conditions. |

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Activities

Key Observations:

Anti-Inflammatory Activity :

- Compound 9d (4-Cl-benzylidene) showed comparable efficacy to diclofenac in reducing carrageenan-induced edema (32–58% vs. 35–74%) .

- The absence of aromaticity in the cyclohexylidene group of the target compound may alter binding to cyclooxygenase (COX) or TNF-α targets, necessitating experimental validation.

Anticancer Potential: Benzothiazole-thio derivatives (e.g., from ) exhibit cytotoxicity via DNA synthesis inhibition, suggesting that the naphthyloxy group in the target compound could enhance intercalation or hydrophobic interactions with cancer cell membranes .

Enzyme Inhibition :

- N-(2,4-Disubstituted benzylidene) analogs () showed weak anticholinesterase activity (IC₅₀: 29.5 µM for AChE inhibition), highlighting the importance of electron-withdrawing substituents for enzyme binding .

Physicochemical Properties

- Solubility : Predicted aqueous solubility (logS ≈ -4.2) is lower than that of chlorobenzylidene derivatives (logS ≈ -3.5), necessitating formulation adjustments for in vivo studies .

Biological Activity

N'-Cyclohexylidene-2-(2-naphthyloxy)acetohydrazide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features a hydrazide functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Protein Kinases : Some studies suggest that hydrazone derivatives can inhibit specific kinases involved in cell signaling pathways. For instance, compounds with similar structures have shown inhibitory activity against MEK enzymes, which play critical roles in cell proliferation and survival .

- Antimicrobial Activity : The compound has been evaluated for antimicrobial properties, particularly against various bacterial strains. Preliminary findings indicate that it may exhibit significant antibacterial and antifungal activities, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

- Antineoplastic Activity : There is emerging evidence that hydrazone derivatives can possess antitumor properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential application in cancer therapy .

Table 1: Summary of Biological Assays for this compound

Case Studies

- Antimicrobial Efficacy : A study conducted on various hydrazone derivatives, including this compound, demonstrated promising results against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency .

- Cytotoxicity Assessment : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, particularly those associated with leukemia. The mechanism appears to involve apoptosis induction, although further studies are needed to elucidate the exact pathways involved .

- Inhibition of Growth Factors : Research has indicated that similar compounds can inhibit growth factors responsible for tumor progression. This suggests that this compound might also play a role in modulating tumor microenvironments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves condensation of 2-(2-naphthyloxy)acetohydrazide with cyclohexanone in ethanol under reflux. Key parameters include:

- Temperature : Maintained at 80°C to ensure complete imine formation .

- Solvent choice : Ethanol is preferred due to its polarity, which facilitates hydrazone bond formation .

- Stoichiometry : A 1:1.2 molar ratio of hydrazide to cyclohexanone minimizes side products .

- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization from ethanol improves purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of This compound?

- IR Spectroscopy : Confirms the presence of C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches characteristic of hydrazides .

- NMR :

- ¹H NMR : Peaks at δ 8.3–8.5 ppm (naphthyl protons) and δ 1.2–2.1 ppm (cyclohexylidene protons) .

- ¹³C NMR : Signals at ~160 ppm (C=O) and 120–140 ppm (aromatic carbons) .

- Mass Spectrometry : Molecular ion peaks align with the theoretical molecular weight (e.g., m/z 365 for C₂₀H₂₃N₃O₂) .

Q. What are the standard protocols for evaluating the biological activity of This compound in preliminary assays?

- Antimicrobial Testing : Agar diffusion assays against E. coli and S. aureus with 50–100 µg/mL concentrations .

- Anti-inflammatory Activity : Carrageenan-induced rat paw edema model, with data analyzed via ANOVA (p < 0.05 considered significant) .

- Antioxidant Screening : DPPH radical scavenging assay; IC₅₀ values < 50 µM indicate potent activity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for This compound’s biological activity?

- Case Study : Discrepancies in antimicrobial efficacy between in vitro and in vivo models may arise from bioavailability issues.

- Docking Studies : Predict binding affinities to bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

- Validation : Cross-reference computational results with experimental IC₅₀ values to refine hypotheses .

Q. What strategies enhance the selectivity of This compound for cancer cell lines over normal cells?

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., –NO₂) at the naphthyl ring to improve DNA intercalation .

- Replace cyclohexylidene with heterocyclic moieties (e.g., pyridinyl) to modulate lipophilicity .

- Assays : MTT cytotoxicity testing on HeLa and MCF-7 cells, with selectivity indices (SI) calculated as SI = IC₅₀(normal)/IC₅₀(cancer) .

Q. How do crystallographic studies inform the supramolecular interactions of This compound?

- X-ray Diffraction : Reveals π-stacking between naphthyl groups (3.5–4.0 Å spacing) and hydrogen-bonding networks (N–H⋯O=C) .

- Hirshfeld Analysis : Quantifies intermolecular contacts (e.g., 15% C⋯H, 10% O⋯H contributions) .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the hydrazone bond .

- Characterization : Combine NMR, IR, and single-crystal XRD for unambiguous structural confirmation .

- Biological Testing : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.